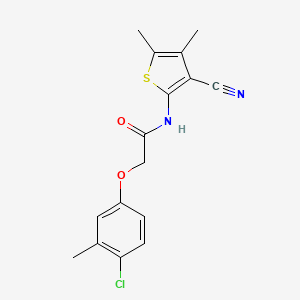
2-(4-chloro-3-methylphenoxy)-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide, commonly known as CTAT, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a member of the thiazole family and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CTAT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. CTAT has been shown to inhibit the activity of the enzyme tyrosine kinase, which plays a crucial role in cancer cell signaling pathways.
Biochemical and Physiological Effects
CTAT has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CTAT has also been found to inhibit cancer cell migration and invasion, which are critical processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of CTAT is its ability to inhibit cancer cell growth and proliferation. This property makes it an attractive candidate for cancer research. However, CTAT has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with in aqueous solutions. CTAT is also relatively unstable, and its shelf life can be limited.
Orientations Futures
There are several future directions for CTAT research. One area of interest is the development of more stable and soluble analogs of CTAT. These analogs could potentially have improved anti-tumor activity and better pharmacokinetic properties. Another area of interest is the investigation of CTAT's potential application in other scientific research fields, such as neurological disorders and infectious diseases.
Conclusion
In conclusion, CTAT is a synthetic compound that has gained significant attention in the field of scientific research. Its anti-tumor activity and potential applications in various research fields make it an attractive candidate for further investigation. The synthesis method of CTAT involves the reaction of 2-(4-chloro-3-methylphenoxy) acetic acid with 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid chloride. CTAT's mechanism of action is believed to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and proliferation. CTAT has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis and inhibition of cancer cell migration and invasion. While CTAT has some limitations for lab experiments, there are several future directions for its research, including the development of more stable and soluble analogs and investigation of its potential application in other research fields.
Méthodes De Synthèse
The synthesis of CTAT involves the reaction of 2-(4-chloro-3-methylphenoxy) acetic acid with 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white solid.
Applications De Recherche Scientifique
CTAT has been extensively studied for its potential applications in various scientific research fields. One of its primary applications is in the field of cancer research, where it has been found to exhibit anti-tumor activity. CTAT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9-6-12(4-5-14(9)17)21-8-15(20)19-16-13(7-18)10(2)11(3)22-16/h4-6H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUFEYXQMGZHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)


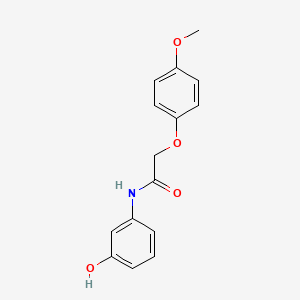
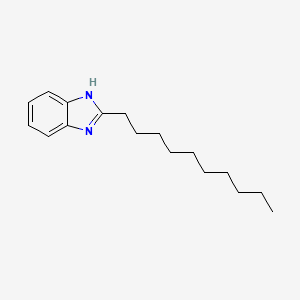
![3-[2-(3-bromophenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5101526.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5101535.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5101536.png)
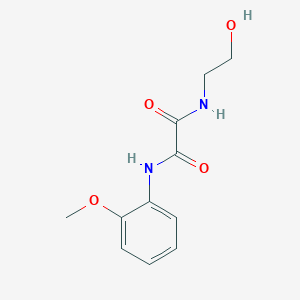
![3-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5101545.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B5101549.png)
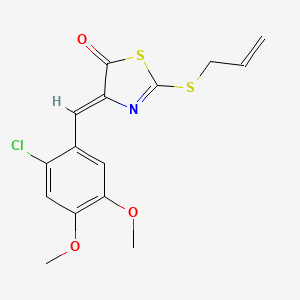
![N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5101564.png)